molecular formula C21H20O7 B15000535 7-methoxy-9-(3,4,5-trimethoxyphenyl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one

7-methoxy-9-(3,4,5-trimethoxyphenyl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one

Cat. No.: B15000535
M. Wt: 384.4 g/mol
InChI Key: BEEBRGACJBUMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHOXY-9-(3,4,5-TRIMETHOXYPHENYL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation, which is performed under basic or acidic conditions . This reaction involves the condensation of 3,4,5-trimethoxyacetophenone with appropriate aldehydes to form the desired furochromenone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

7-METHOXY-9-(3,4,5-TRIMETHOXYPHENYL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

7-METHOXY-9-(3,4,5-TRIMETHOXYPHENYL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-METHOXY-9-(3,4,5-TRIMETHOXYPHENYL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE involves its interaction with multiple molecular targets. It can inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt critical cellular processes, leading to the compound’s observed biological effects .

Properties

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

7-methoxy-9-(3,4,5-trimethoxyphenyl)-3,9-dihydrofuro[3,4-b]chromen-1-one

InChI

InChI=1S/C21H20O7/c1-23-12-5-6-14-13(9-12)18(19-17(28-14)10-27-21(19)22)11-7-15(24-2)20(26-4)16(8-11)25-3/h5-9,18H,10H2,1-4H3

InChI Key

BEEBRGACJBUMNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.